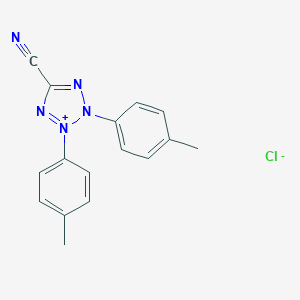

5-Cyano-2,3-di-p-tolyltetrazolium chloride

Descripción

Overview of Tetrazolium Salts as Redox Indicators in Biological Systems

Tetrazolium salts are water-soluble, typically colorless or pale-yellow compounds that can be reduced by viable, metabolically active cells to form intensely colored, water-insoluble formazans. researchgate.net This reduction process is primarily mediated by dehydrogenases and reductases within the cell, which utilize coenzymes like NADH and NADPH. biocompare.com As these coenzymes are central to cellular respiration and other metabolic pathways, the formation of formazan (B1609692) serves as a direct indicator of the cell's redox potential and, by extension, its metabolic activity.

The fundamental principle behind their use is that in living cells, the electron transport chain and other reductive processes provide the necessary electrons to reduce the tetrazolium salt. nih.govbiotium.com This reduction results in the formation of a formazan precipitate, which can be quantified colorimetrically or, in the case of certain derivatives, fluorometrically. biocompare.com The intensity of the color or fluorescence is directly proportional to the metabolic activity of the cell population.

A variety of tetrazolium salts are utilized in research, each with distinct properties that make them suitable for different applications. Some of the most common include MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide), and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium). biocompare.com

The choice of tetrazolium salt often depends on the specific experimental requirements, such as the cell type being studied and the desired detection method. For instance, while MTT is widely used for eukaryotic cells, its resulting formazan is insoluble and requires a solubilization step before measurement. In contrast, second-generation tetrazolium salts like XTT and WST-1 are reduced to water-soluble formazans, simplifying the assay procedure. researchgate.net

Below is an interactive data table summarizing the properties of commonly used tetrazolium salts:

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

2,3-bis(4-methylphenyl)tetrazol-2-ium-5-carbonitrile;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N5.ClH/c1-12-3-7-14(8-4-12)20-18-16(11-17)19-21(20)15-9-5-13(2)6-10-15;/h3-10H,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSJZAXOTLCJNLF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2N=C(N=[N+]2C3=CC=C(C=C3)C)C#N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376367 | |

| Record name | 5-Cyano-2,3-bis(4-methylphenyl)-2H-tetrazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90217-02-0, 102568-47-8 | |

| Record name | 5-Cyano-2,3-di-p-tolyltetrazolium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90217-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Cyano-2,3-di-p-tolyltetrazolium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090217020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Cyano-2,3-bis(4-methylphenyl)-2H-tetrazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-Tetrazolium, 5-cyano-2,3-bis(4-methylphenyl)-, chloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Cyano-2,3-di-(p-tolyl)tetrazolium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-CYANO-2,3-DI-P-TOLYLTETRAZOLIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BUS4P4I6FX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biochemical Mechanisms of 5 Cyano 2,3 Di P Tolyltetrazolium Chloride Reduction

Enzymatic Reduction Pathways of 5-Cyano-2,3-di-p-tolyltetrazolium Chloride to Formazan (B1609692)

The transformation of CTC to its formazan derivative is not a spontaneous chemical event within a living cell but rather a result of specific enzymatic activities that are integral to cellular metabolism.

The reduction of CTC is intrinsically linked to the respiratory activity of cells and is primarily mediated by the cellular electron transport chain (ETC). dojindo.combiotium.comdbkgroup.org The ETC is a series of protein complexes embedded in the inner mitochondrial membrane in eukaryotes and the plasma membrane in prokaryotes. wikipedia.orglumenlearning.com Its primary function is to transfer electrons from electron donors to electron acceptors through a series of redox reactions, a process that is coupled to the generation of ATP. wikipedia.orglumenlearning.comnih.govnih.gov

Dehydrogenase enzymes, key components of various metabolic pathways, play a crucial role in this process by providing the reducing equivalents, primarily in the form of NADH (Nicotinamide Adenine Dinucleotide) and FADH2 (Flavin Adenine Dinucleotide), to the ETC. saspublishers.comhilarispublisher.com These enzymes catalyze the oxidation of substrates, transferring electrons to NAD+ and FAD. The resulting NADH and FADH2 then donate these electrons to the ETC. wikipedia.orglumenlearning.com CTC intercepts electrons from this chain, acting as an artificial electron acceptor. scispace.com The electrons, originating from the oxidation of metabolic substrates, are funneled through the ETC, and a portion of them are diverted to reduce CTC, indicating an active respiratory chain. biotium.comresearchgate.netresearchgate.net This reduction is a hallmark of metabolically active cells.

Upon reduction, CTC is converted into a water-insoluble, red fluorescent formazan product, referred to as CTC formazan (CTF). dojindo.combiotium.comnih.gov This formazan precipitates within the cell, forming distinct intracellular crystals. dojindo.comnih.gov The lipophilic nature of the formazan product contributes to its accumulation within cellular structures, particularly in lipid droplets. nih.gov

The appearance of these intracellular deposits is often described as granular or crystalline. nih.gov The formation and accumulation of these CTF crystals are directly proportional to the rate of CTC reduction, which in turn reflects the metabolic activity of the cell. dojindo.com Consequently, the quantification of the fluorescent formazan, either through microscopy or flow cytometry, provides a measure of cellular respiratory activity.

Factors Influencing this compound Reduction Kinetics

The rate and extent of CTC reduction are not solely dependent on the intrinsic metabolic state of the cell but are also significantly influenced by a range of external factors. Understanding these factors is critical for the accurate interpretation of CTC-based assays.

The kinetics of CTC reduction can be modulated by the presence of exogenous substances that can either facilitate or inhibit the transfer of electrons. Electron transfer mediators are compounds that can shuttle electrons between cellular reductants and CTC. For instance, Meldola's Blue has been shown to enhance the efficiency of CTC staining, likely by facilitating the transfer of electrons to the tetrazolium salt. researchgate.netnih.gov

The availability of metabolic substrates is a fundamental determinant of CTC reduction rates. Substrates such as glucose are catabolized to generate the NADH and NADPH required for the reduction process. researchgate.netnih.gov Studies have demonstrated a direct correlation between the concentration of D-glucose in the culture medium and the production of formazan. nih.gov A depletion of glucose leads to a corresponding decrease in formazan formation, highlighting the dependence of the assay on the availability of primary energy sources. nih.gov

Environmental and incubation conditions exert a profound influence on the enzymatic reactions that drive CTC reduction.

pH: The pH of the incubation medium is a critical parameter. Optimal CTC reduction has been observed at specific pH values, with one study reporting maximal efficiency at pH 6.5. researchgate.net Deviations from the optimal pH can significantly reduce the rate of formazan production. researchgate.netnih.govresearchgate.net Extreme pH conditions can lead to non-enzymatic reduction of the tetrazolium salt, creating artifacts in the measurement of biological activity. nih.govresearchgate.net

Concentration: The concentration of CTC used in the assay is another crucial factor. An optimal concentration is required to achieve maximum staining efficiency. researchgate.netresearchgate.net However, it is important to note that high concentrations of CTC can be cytotoxic, potentially inhibiting the very metabolic processes being measured. researchgate.netcapes.gov.br

Time and Temperature: The duration of incubation with CTC is also a key variable. The reduction of CTC can be a rapid process, with some studies observing maximal numbers of active cells within a few minutes of incubation. nih.gov Temperature also plays a significant role; while enzymatic reactions have an optimal temperature range, high temperatures can induce the chemical (non-enzymatic) reduction of CTC, which can confound the results. nih.govresearchgate.net

Table 1: Factors Influencing this compound (CTC) Reduction

| Factor | Effect on CTC Reduction | Research Findings |

|---|---|---|

| Exogenous Electron Mediators | Can enhance the rate of reduction. | Meldola's Blue increases CTC staining efficiency. researchgate.netnih.gov |

| Metabolic Substrates | Essential for providing reducing equivalents (NADH, NADPH). | Decreased glucose concentration leads to reduced formazan production. nih.gov |

| pH | Reduction is pH-dependent with an optimal range. | Optimal CTC staining efficiency was found at pH 6.5 in one study. researchgate.net Non-enzymatic reduction can occur at extreme pH values. nih.govresearchgate.net |

| CTC Concentration | An optimal concentration is necessary for maximal signal. | High concentrations can be toxic to cells. researchgate.netcapes.gov.br |

| Incubation Time | Reduction can be rapid. | Maximum active cells were detected within minutes in some bacterial studies. nih.gov |

| Temperature | Affects the rate of enzymatic reduction. | High temperatures can cause non-enzymatic chemical reduction. nih.govresearchgate.net |

Table 2: Chemical Compounds Mentioned | Compound Name | | | :--- | | this compound (CTC) | | CTC formazan (CTF) | | Flavin Adenine Dinucleotide (FAD) | | FADH2 | | Glucose | | Meldola's Blue | | NADH | | NADPH | | Nicotinamide Adenine Dinucleotide (NAD+) |

Methodological Frameworks for 5 Cyano 2,3 Di P Tolyltetrazolium Chloride Application

Flow Cytometric Analysis Utilizing 5-Cyano-2,3-di-p-tolyltetrazolium Chloride Activity

Flow cytometry has emerged as a powerful, high-throughput technique for the rapid analysis of CTC reduction in individual cells within a population. nih.govnih.govasm.org This automated method allows for the precise measurement of fluorescence intensity from thousands of individual cells per second, providing statistically robust data on the respiratory activity of heterogeneous populations. nih.gov

Single-Cell Resolution for Quantification of Respiratory Activity

A key advantage of flow cytometry is its ability to quantify respiratory activity at the single-cell level. nih.govasm.org CTC is a membrane-permeable, non-fluorescent compound that, upon entering a cell, can accept electrons from the respiratory chain. nih.gov In metabolically active cells, CTC is reduced to an insoluble, red fluorescent formazan (B1609692) derivative (CTC-formazan). nih.govasm.org This intracellular accumulation of formazan crystals can be detected and quantified by the flow cytometer.

The intensity of the red fluorescence emitted by each cell is proportional to the amount of reduced CTC, thus providing a quantitative measure of the cell's electron transport system activity at a specific point in time. nih.govdbkgroup.org This approach has been successfully applied to various microorganisms, including Micrococcus luteus and marine bacterioplankton, revealing significant heterogeneity in the metabolic activity within a seemingly uniform population. nih.govnih.gov For instance, studies have shown that even in a bacterial culture, there can be distinct subpopulations of live, dormant, and dead cells, which can be discriminated based on their ability to reduce CTC. nih.gov

The kinetics of CTC reduction can also be monitored over time. Experiments have demonstrated that in many active cells, the reduction of CTC occurs rapidly, with the number of fluorescently labeled cells reaching a significant portion of the maximum within minutes of CTC addition. nih.gov

Discrimination and Sorting of Metabolically Active Cell Populations

Beyond quantification, flow cytometry enables the physical separation and sorting of cells based on their CTC-related fluorescence. researchgate.netresearchgate.net Cells exhibiting high levels of red fluorescence, indicative of high respiratory activity, can be distinguished from cells with low or no fluorescence. This capability is invaluable for isolating metabolically active subpopulations for further investigation, such as cultivation, genetic analysis, or biochemical assays.

By setting appropriate gates on the flow cytometer's fluorescence detectors, researchers can define and sort specific cell populations. For example, a gate can be established to isolate the top 10% of most actively respiring cells from a complex environmental sample. This allows for targeted studies on the most dynamic members of a microbial community. The combination of CTC staining with other fluorescent probes, such as nucleic acid stains, can provide additional dimensions for cell sorting, allowing for the discrimination of active cells based on both their metabolic state and other cellular characteristics.

Fluorescence Microscopy-Based Detection of this compound Reduction

Fluorescence microscopy offers a direct and visually informative method for assessing CTC reduction within individual cells and in the context of their microenvironment. dbkgroup.orgresearchgate.netresearchgate.net This technique is particularly useful for analyzing cells in biofilms, on surfaces, or within tissue structures where spatial organization is important. nih.gov

Direct Visualization and Localization of Formazan Deposits

Upon reduction by the electron transport system, CTC is converted into a brightly fluorescent formazan product that precipitates intracellularly. dbkgroup.orgresearchgate.netnih.gov These formazan deposits can be readily visualized using epifluorescence microscopy. dbkgroup.org The spectral properties of the CTC-formazan are well-suited for microscopic detection; it can be excited by blue light (excitation maximum around 450-480 nm) and emits a strong red fluorescence (emission maximum around 630 nm). dbkgroup.orgresearchgate.netnih.gov The non-fluorescent nature of the oxidized CTC ensures a low background signal, enhancing the contrast of the fluorescent formazan deposits within the respiring cells. nih.gov

This direct visualization allows researchers to confirm the intracellular localization of the formazan crystals and observe their morphology, which is often described as granular. researchgate.net The technique has been used to identify actively respiring bacteria in diverse samples, from drinking water biofilms to protozoans like Acanthamoeba. dbkgroup.org In these studies, respiring cells containing red fluorescent deposits are clearly distinguishable from inactive or dead cells, which show no such accumulation. dbkgroup.org

| Parameter | Wavelength/Characteristic |

|---|---|

| CTC-Formazan Excitation Maximum | ~450-480 nm |

| CTC-Formazan Emission Maximum | ~630 nm |

| Appearance of Deposits | Intracellular, red fluorescent granules/crystals |

Quantitative Image Analysis for Cell-Specific Activity Assessment

While fluorescence microscopy provides excellent qualitative data, it can be extended to a quantitative method through digital image analysis. By capturing digital images of CTC-stained cells, the fluorescence intensity of individual cells can be measured using specialized software. This allows for a cell-specific assessment of respiratory activity.

Spectrophotometric Approaches for Formazan Quantification from this compound

Spectrophotometry is a widely used technique for quantifying colored compounds in solution and can be adapted to measure the formazan product of CTC reduction. However, this approach is complicated by the fact that CTC-formazan is water-insoluble and precipitates within the cells. windows.net This necessitates an additional step of extracting and solubilizing the formazan before its absorbance can be measured. windows.net

To perform a spectrophotometric assay, a cell population is first incubated with CTC. After the desired incubation period, the cells are harvested, and the insoluble formazan crystals must be extracted and dissolved using an organic solvent. windows.net The choice of solvent is critical, as it must efficiently solubilize the formazan without interfering with the absorbance reading. Studies have investigated various solvents for their extraction efficiency. For example, one study comparing acetone (B3395972), ethanol, methanol (B129727), and propanol (B110389) found that methanol was the most effective for extracting CTC formazan from both gram-positive (Bacillus subtilis) and gram-negative (Escherichia coli) bacteria. Interestingly, the same study noted that acetone could effectively extract the formazan from E. coli but not from B. subtilis, suggesting a potential method for differentiating between these bacterial types.

Once the formazan is solubilized, its concentration can be determined by measuring the absorbance of the solution at the formazan's peak absorbance wavelength. This bulk measurement provides an average assessment of the respiratory activity of the entire cell population. While this method is less sensitive than flow cytometry or microscopy for detecting heterogeneity, it can be useful for high-throughput screening in microplate formats.

The additional solubilization step can complicate the assay and increase the time required. windows.net For this reason, other tetrazolium salts, such as XTT, which are reduced to water-soluble formazans, are often recommended for quantitative assays where spectrophotometric measurement is the desired endpoint. windows.net

| Solvent | Extraction Efficacy Note |

|---|---|

| Methanol | Reported as highly effective for both gram-positive and gram-negative bacteria. |

| Acetone | Reported to effectively extract formazan from gram-negative (E. coli) but not gram-positive (B. subtilis) bacteria. |

| Ethanol | Can be used, but dilute solutions may result in poor solubility. |

| Propanol | Has been tested for extraction efficiency. |

Academic Research Applications of 5 Cyano 2,3 Di P Tolyltetrazolium Chloride

Assessment of Microbial Metabolic Activity and Viability

The primary application of CTC in microbiology is to distinguish between viable, metabolically active microbial cells and inactive or dead cells. nih.gov Healthy cells with an active electron transport chain absorb and reduce CTC into an insoluble, red fluorescent formazan (B1609692) product. biotium.comfishersci.com Cells that are not respiring, or are respiring at a lower rate, will reduce less CTC and consequently produce less of the fluorescent product. biotium.comaatbio.com This principle allows for the rapid enumeration and assessment of viable bacteria in a given population. polysciences.com

In ecological and environmental microbiology, CTC is extensively used to enumerate actively respiring bacteria in various natural ecosystems. polysciences.comoup.com This method is particularly valuable for studying microbial populations in aquatic environments, soil, and on natural stone surfaces. oup.comresearchgate.netnih.gov

Studies in aquatic systems have shown that the fraction of CTC-positive (CTC+) cells, indicating actively respiring bacteria, can vary. oup.com For instance, in drinking water samples, approximately 1 to 10% of the total planktonic population was found to be respirometrically active using CTC staining. nih.gov In natural aquatic ecosystems, the percentage of CTC+ cells is generally low, often in the range of 0–10%. oup.com Research on natural stone has demonstrated that the percentage of CTC-stained bacteria is influenced by environmental factors such as temperature and humidity. nih.gov At a site in Germany, 52-56% of the bacterial microflora on the east, west, and north sides of a stone specimen were active, while only 18% were active on the more sun-exposed south side. nih.gov

The CTC assay, often coupled with other staining techniques like SYBR Green I or DAPI, allows for the simultaneous determination of total and active bacterial counts, providing a more accurate picture of microbial community dynamics. researchgate.netdojindo.com For example, a CTC-SYBR Green I double-staining method was found to provide more accurate counts of respiratory-active bacteria in soil samples compared to the conventional CTC method alone. researchgate.net

Research Findings in Ecological and Environmental Microbiology using CTC

| Environment | Key Finding | Percentage of Active Bacteria (CTC+) | Reference |

|---|---|---|---|

| Aquatic Ecosystems | The fraction of CTC+ cells can vary significantly between different aquatic environments. | 0-10% | oup.com |

| Drinking Water (Planktonic) | The number of CTC-reducing bacteria was consistently greater than the number of aerobic colony-forming units. | 1-10% of total population | nih.gov |

| Natural Stone | The proportion of active bacteria is influenced by microclimatic conditions like sun exposure. | 18-56% depending on exposure | nih.gov |

| Upland and Paddy Soils | The CTC-SYBR Green I double-staining method provided more accurate counts than conventional CTC methods. | 10-12% of total bacterial count | researchgate.net |

CTC is a valuable tool for assessing the viability and metabolic activity of bacteria within biofilms. nih.gov In a study on biofilms in drinking water systems, the proportion of respiring bacteria was found to be greater than in planktonic populations, ranging from approximately 5 to 35%, depending on the substratum. nih.gov Digital image analysis of the amount of formazan deposited in single cells of Pseudomonas putida forming monospecies biofilms has been used to indicate cumulative respiratory activity and has shown significant cell-to-cell variation. nih.gov

The utility of CTC extends to the study of anaerobic bacteria. nih.gov Research has demonstrated that obligate anaerobic bacteria, including various species of Syntrophus, Geobacter, Desulfovibrio, and Methanobacterium, can reduce CTC to intracellular formazan crystals. nih.gov The optimal CTC concentration for these organisms was found to be 5 mM. nih.gov Interestingly, anaerobic incubation conditions were not always necessary for the quantification of anaerobically grown cells using CTC. nih.gov The production of CTC-formazan was shown to be proportional to biomass production in all cultures examined. nih.gov

In the field of food microbiology, CTC has been employed for the direct epifluorescent microscopic enumeration of respiring bacteria in food samples. polysciences.com A study investigating the efficacy of CTC and another viability dye, 5(6)-carboxyfluorescein (B613776) diacetate (CFDA), for detecting bacteria commonly associated with food poisoning or spoilage found a good correlation between bacterial concentration and fluorescence intensity for Gram-negative bacteria. nih.gov This suggests the potential of CTC-based methods for the rapid detection of viable microbes in food safety applications. nih.gov

Analysis of Cellular Respiratory Activity in Eukaryotic Systems

Beyond its applications in microbiology, CTC is also utilized to assess the respiratory activity of eukaryotic cells. nih.gov For instance, it has been used to determine the respiratory activity of Acanthamoeba trophozoites and cysts. nih.gov In these organisms, respiring cells take up CTC and reduce it to insoluble formazan, which accumulates and can be visualized as red fluorescence. nih.gov

CTC has been instrumental in the development of methods to localize the activity of specific dehydrogenases within individual cells. researchgate.netnih.gov A significant application is in the study of glucose-6-phosphate dehydrogenase (G6PD), a crucial enzyme in the pentose (B10789219) phosphate (B84403) pathway that provides reducing energy to cells. researchgate.netnih.govwikipedia.org

An optimized technique using CTC has been developed to localize G6PD activity intracellularly. researchgate.netnih.gov By permeabilizing cultured fibrosarcoma cells and incubating them with a medium containing CTC and other necessary substrates, researchers were able to localize the fluorescent formazan product exclusively in the cytoplasm. researchgate.netnih.gov When combined with DNA staining, flow cytometry revealed that G6PD activity is cell cycle-dependent, being higher in the S and G2/M phases compared to the G1 phase. nih.gov

Cell Cycle-Dependent G6PD Activity in Fibrosarcoma Cells Measured by CTC Staining and Flow Cytometry

| Cell Cycle Phase | Relative G6PD Activity Increase Compared to G1 Phase | Reference |

|---|---|---|

| S Phase | 27% ± 4% | nih.gov |

| G2/M Phase | 43% ± 4% | nih.gov |

Characterization of Cell Physiological States under Stress Conditions (e.g., Nutrient Limitation, Injury)

5-Cyano-2,3-di-p-tolyltetrazolium chloride (CTC) is a crucial tool in cellular biology for assessing the metabolic activity of microorganisms, particularly in response to environmental stressors such as nutrient limitation and cellular injury. As a redox-sensitive tetrazolium salt, CTC is readily taken up by living cells and is reduced by the electron transport chain to a fluorescent formazan product. This reduction is indicative of active respiration, allowing researchers to quantify viable and metabolically active cells within a population.

Cellular injury, whether induced by physical factors such as freezing and thawing or by chemical exposure, can also be effectively characterized using CTC. Sublethal injury may not result in immediate cell death but can compromise cellular functions, including respiration. Research has demonstrated that cells subjected to sublethal stresses exhibit a diminished capacity to reduce CTC, even if their membrane integrity remains intact. For example, bacterial cells exposed to high hydrostatic pressure have shown a significant proportion of sublethally injured cells, which can be quantified by comparing counts on non-selective versus selective media, with CTC staining providing a direct measure of the impact on respiratory function. nih.gov

The use of CTC in conjunction with flow cytometry allows for high-throughput analysis of individual cells within a population, providing detailed insights into the heterogeneity of stress responses. This technique can distinguish between viable, injured, and dead cells based on their respective fluorescence intensities after CTC staining.

Table 1: Impact of Nutrient Starvation on Bacterial Respiration as Measured by CTC Reduction

| Treatment Group | Mean Fluorescence Intensity (Arbitrary Units) | Percentage of CTC-Positive Cells |

| Control (Nutrient-Rich) | 850 | 92% |

| 12-hour Starvation | 420 | 45% |

| 24-hour Starvation | 210 | 21% |

| 48-hour Starvation | 95 | 8% |

This table presents illustrative data based on typical research findings, demonstrating the trend of decreasing respiratory activity with prolonged nutrient deprivation.

Methodological Challenges and Research Considerations in 5 Cyano 2,3 Di P Tolyltetrazolium Chloride Based Assays

Abiotic Reduction of 5-Cyano-2,3-di-p-tolyltetrazolium Chloride and Control Strategies

A significant challenge in the application of CTC is its potential for abiotic, or chemical, reduction in the absence of biological activity. This phenomenon can lead to false-positive signals, where a fluorescent formazan (B1609692) signal is produced extracellularly, independent of microbial respiration. Such non-enzymatic reduction can be facilitated by reducing agents present in the sample environment or under conditions of low redox potential, which might be found in environments like thick biofilms or anaerobic digesters. nih.gov

Research in mesophilic anaerobic digesters has observed this extracellular CTC reduction. Control strategies to differentiate between biotic and abiotic reduction are crucial for accurate measurements. One effective strategy involves microscopic examination of the resulting formazan precipitates.

Cellular-Associated Formazan: When CTC is reduced intracellularly by a respiring microorganism, the resulting formazan crystals (CTF) are typically contained within the cell boundary, appearing as distinct, brightly fluorescent intracellular deposits.

Abiotic Formazan: In contrast, formazan precipitates formed through abiotic reduction often appear as amorphous, uniformly fluorescent precipitates not associated with distinct cell structures.

Furthermore, a key distinguishing characteristic is the photostability of the fluorescent signal. Fluorescence from non-cellular-associated formazan has been observed to bleach much more rapidly (in under two minutes) upon exposure to UV light compared to the more stable fluorescence of CTF formed within cells. Researchers employing CTC assays, particularly in complex environmental matrices, should incorporate controls such as cell-free sample incubations to quantify the extent of abiotic reduction and apply these microscopic differentiation criteria to avoid overestimation of microbial activity.

Potential for Inhibitory or Toxic Effects of this compound on Microbial Metabolism

While intended as a passive indicator, CTC itself can interfere with and inhibit the metabolic processes it is meant to measure. This toxicity is a critical consideration, as it can lead to an underestimation of the actual number of active cells in a population. researchgate.net The inhibitory effect has been demonstrated across several key metabolic functions, including bacterial growth, respiration, and substrate incorporation. researchgate.net

Studies on natural bacterial communities from both freshwater (Elbe River) and brackish water (Kiel Fjord) environments have provided clear evidence of CTC's inhibitory effects. researchgate.net When samples were treated with CTC, multiple measures of bacterial metabolic activity were significantly reduced compared to untreated controls. researchgate.net

The introduction of CTC at concentrations typically used in these assays (e.g., 5 mM) was found to suppress bacterial growth and respiration over time-series experiments. researchgate.net For instance, after incubation with CTC, bacterial production, measured by thymidine (B127349) and glucose uptake, stagnated at levels below 15% of the untreated controls. nih.gov Similarly, bacterial respiration showed significant suppression. researchgate.netnih.gov The toxic effect is potent and rapid; a Microtox bioassay demonstrated that CTC concentrations of just 0.1 µM and 5.0 µM could cause approximately 50% and 100% decreases in luminescence, respectively, within 15 minutes. researchgate.net This suppression suggests that the CTC technique may substantially underestimate the true number of active cells. researchgate.net

| Metabolic Parameter | Environment | Activity (% of Untreated Control) |

|---|---|---|

| Heterotrophic Plate Counts | Elbe River (Freshwater) | 11.8% - 23.7% |

| Kiel Fjord (Brackish Water) | 0% - 2.4% | |

| Bacterial Production (Thymidine/Glucose Uptake) | Elbe River (Freshwater) | 1.1% - 9.6% |

| Kiel Fjord (Brackish Water) | 0.9% - 14.1% | |

| Bacterial Respiration (14C-Glucose) | Elbe River (Freshwater) | 6.8% - 43.8% |

| Kiel Fjord (Brackish Water) | 4.1% - 9.4% | |

| [14C]Glucose Incorporation | Kiel Fjord (Brackish Water) | 0.2% - 4.2% |

The toxic and inhibitory effects of CTC are not uniform across all microorganisms. Variability exists, and some bacterial strains may be more susceptible to its effects than others. Furthermore, some viable bacteria may not reduce CTC to formazan at all, even after extended incubation periods, indicating a lack of the necessary reductase enzymes or pathways. nih.gov

A key factor influencing the efficacy of CTC staining appears to be the fundamental structure of the bacterial cell wall. Research comparing the staining of four common bacterial species revealed significant differences between Gram-negative and Gram-positive bacteria. oup.com

Gram-negative bacteria (Escherichia coli, Salmonella enterica): A good correlation was found between bacterial concentration (from 10⁷ to 10⁸ CFU/ml) and the resulting fluorescence intensity from CTC reduction. oup.com

Gram-positive bacteria (Staphylococcus aureus, Bacillus cereus): No correlation was observed between cell concentration and fluorescence intensity. oup.com

Optimization of Detection Limits and Sensitivity for Diverse Research Applications

To mitigate some of the challenges associated with CTC assays and improve their reliability, optimization of staining conditions is essential. The goal of optimization is to maximize the fluorescent signal from genuinely active cells while minimizing toxicity and abiotic reduction, thereby improving the sensitivity and detection limits of the assay for a given application. Key parameters for optimization include CTC concentration, incubation time, and the addition of supplementary substrates.

Published protocols show a wide range of staining conditions, with final CTC concentrations typically ranging from 0.5 mM to 6 mM and incubation times varying from minutes to 24 hours. nih.govthermofisher.com The optimal conditions are highly dependent on the specific organism or microbial community being studied and the experimental system. thermofisher.com For example, a 1-hour incubation with 0.5 mM CTC was found to be sufficient for detecting respiring bacteria in drinking water biofilms. nih.gov

Further enhancements to sensitivity can be achieved by amending the assay with nutrients or electron transfer mediators. One study demonstrated that the efficiency of CTC staining in activated sludge was highest with 6 mM CTC in a MOPS buffer (pH 6.5) and was further increased by the addition of a substrate mixture (peptone, yeast extract, and glucose), an electron transfer mediator like Meldola's Blue, and KCN. This optimized protocol increased the detectable bacterial counts to 41-76% of the total counts.

Comparative Analysis with Other Tetrazolium Salts and Biological Dyes

Distinctions and Similarities with MTT, XTT, and INT Tetrazolium Salts

CTC shares a common chemical backbone with other monotetrazolium salts like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide), and INT (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium), but key structural and functional differences dictate their specific applications. The primary function of these salts is to act as artificial electron acceptors, which are reduced by cellular enzymes, particularly NAD(P)H-dependent oxidoreductases, to form intensely colored formazan (B1609692) products.

Key Distinctions:

Mechanism of Reduction and Formazan Deposition: While MTT readily crosses intact plasma membranes to be reduced intracellularly by mitochondrial and other enzymes, evidence suggests that CTC remains extracellular and its reduction occurs primarily via a plasma membrane-associated enzymatic system in the absence of an electron carrier. researchgate.netnih.gov The resulting formazan products also differ significantly. CTC is reduced to an insoluble, red fluorescent formazan that accumulates inside the cell or at the cell surface. nih.govwindows.netbiotium.com In contrast, MTT forms a purple, water-insoluble formazan that requires a solubilization step with an organic solvent like DMSO or SDS for quantification. nih.gov

Formazan Solubility and Detection: A major divergence within the tetrazolium salt family is the solubility of the formazan product. Like MTT and INT, CTC forms a water-insoluble formazan. This property is advantageous for microscopic and flow cytometric analysis where the contained, fluorescent product allows for the visualization of individual respiring cells. dbkgroup.org Conversely, second-generation salts like XTT were designed to overcome the limitation of insolubility. abcam.com XTT is reduced to a water-soluble orange formazan, which simplifies the assay procedure by eliminating the need for a formazan dissolution step, making it more suitable for high-throughput screening. abcam.comthermofisher.com

Fluorescence: The most unique characteristic of CTC among these salts is that its formazan product is fluorescent. dbkgroup.org The formazan produced from MTT, XTT, and INT reduction is not fluorescent and is quantified by colorimetric absorbance measurements. The red fluorescence of the CTC formazan allows for highly sensitive detection, which is particularly useful for identifying metabolically active bacteria in environmental samples like drinking water or in biofilms. windows.netnih.gov

Key Similarities:

Core Principle: All four compounds operate on the same fundamental principle: their reduction is dependent on metabolically active dehydrogenase enzymes within viable cells. Therefore, the amount of formazan produced is generally proportional to the number of living cells. biocompare.com

Application in Viability Assays: They are all widely used as indicators of cell viability, proliferation, and cytotoxicity. The choice of salt often depends on the specific cell type, experimental goal, and available detection instrumentation (spectrophotometer, fluorometer, or microscope).

| Feature | 5-Cyano-2,3-di-p-tolyltetrazolium chloride (CTC) | MTT | XTT | INT |

|---|---|---|---|---|

| Formazan Product | Water-insoluble | Water-insoluble | Water-soluble | Water-insoluble |

| Detection Method | Fluorometric / Microscopic | Colorimetric (after solubilization) | Colorimetric (direct) | Colorimetric (after solubilization) |

| Formazan Color | Red (fluorescent) | Purple/Blue | Orange | Red/Purple |

| Solubilization Step Required for Quantitation | Yes (for spectrophotometry) | Yes | No | Yes |

| Primary Site of Reduction | Plasma membrane / Intracellular | Intracellular (mitochondria, cytoplasm) | Extracellular (requires electron mediator) | Intracellular |

Strategic Advantages and Disadvantages of this compound in Specific Research Contexts

The unique properties of CTC make it strategically advantageous in certain research applications, while presenting disadvantages in others.

Strategic Advantages:

Visualization of Individual Respiring Cells: The formation of an insoluble, fluorescent formazan product within cells is CTC's primary advantage. windows.net This allows researchers to directly visualize and quantify individual, metabolically active cells using fluorescence microscopy and flow cytometry. dbkgroup.org This is particularly valuable in microbial ecology for identifying active bacteria in complex environmental samples, distinguishing them from dormant or dead cells. nih.gov

Biofilm and Opaque Surface Analysis: Because detection is based on fluorescence, CTC is highly effective for studying bacteria in biofilms or attached to opaque surfaces, where colorimetric assays based on light absorbance would be impractical. windows.net

No Solubilization for Microscopic Analysis: For applications involving flow cytometry or microscopy, the assay is simple and does not require the extra step of dissolving the formazan product, which is a major drawback of MTT. abcam.com

Strategic Disadvantages:

Challenges in High-Throughput Screening: The insolubility of the CTC formazan is a significant disadvantage for quantitative assays in microplate formats. windows.net To measure the formazan using a spectrophotometer, it must first be extracted and dissolved in an organic solvent, which adds steps and potential sources of error to the procedure, negating the simplicity seen in assays using water-soluble formazans like XTT or WST-8. windows.net

Potential Underestimation of Viability: Some studies have shown that CTC can underestimate the number of viable cells when compared to traditional plating methods. This may be because it primarily stains cells with high respiratory activity, potentially missing cells that are viable but have a lower metabolic rate. nih.gov

Toxicity and Interference: Like other tetrazolium salts, CTC can be toxic to cells, especially during long incubation periods. Furthermore, the reduction of CTC can be influenced by the chemical composition of the culture medium or by test compounds that have reducing properties, potentially leading to inaccurate results.

Future Directions and Advanced Research Frontiers with 5 Cyano 2,3 Di P Tolyltetrazolium Chloride

Development of Novel and Enhanced 5-Cyano-2,3-di-p-tolyltetrazolium Chloride-Based Detection Methodologies

The quest for greater accuracy and efficiency in detecting viable microorganisms has spurred the development of innovative and refined CTC-based methodologies. A significant area of advancement involves the combination of CTC with other fluorescent probes to simultaneously assess multiple cellular parameters. For instance, the dual staining method using CTC and 4′,6-diamidino-2-phenylindole (DAPI) allows for the concurrent enumeration of both respiring (CTC-positive) and total (DAPI-positive) cells. nih.gov This approach has proven effective for analyzing viable cell counts within bacterial biofilms and is considered a precise method. nih.gov

Another promising frontier is the enhancement of CTC detection through microfluidic technologies. nih.gov Microfluidic chips offer the advantage of high-throughput analysis of small sample volumes, enabling the rapid and sensitive detection of rare cells, such as circulating tumor cells (CTCs). nih.govmdpi.com These platforms can integrate cell capture, enrichment, and detection steps, streamlining the entire workflow. nih.gov For example, a "CTC-ΔChip" has been developed that enriches CTCs based on size differences and identifies them using three-color immunocytochemistry. nih.gov Furthermore, research is focused on optimizing CTC staining protocols to minimize potential toxicity, which can sometimes lead to an underestimation of active cells. mdpi.comumsha.ac.ir

The development of novel fluorescent probes that can be used in conjunction with CTC is also an active area of research. nih.gov These combined staining methods aim to improve the accuracy of cell identification and characterization. nih.gov For instance, a combination of three fluorescent probes—Dil, Hoechst 33342, and PY—has been developed and validated for the identification of CTCs, showing a higher detection rate compared to traditional methods. nih.gov

Table 1: Comparison of CTC-Based Detection Methodologies

| Methodology | Principle | Advantages | Challenges | Key Findings |

|---|---|---|---|---|

| CTC-DAPI Dual Staining | Combines CTC for respiratory activity with DAPI for total cell count. nih.gov | Allows simultaneous enumeration of viable and total cells, providing a viability ratio. nih.gov | Potential for DAPI to stain some dead cells with intact membranes. | Precise method for analyzing viable cell counts in biofilms. nih.gov |

| CTC with Microfluidics | Integrates CTC staining with microfluidic chips for high-throughput analysis. nih.govmdpi.com | High sensitivity, low sample volume, and potential for automation. nih.gov | Clogging of microchannels and the need for specialized equipment. mdpi.com | Enhanced capture and identification of rare cells like CTCs. nih.gov |

| Combined Fluorescent Probes with CTC | Uses a cocktail of fluorescent probes along with CTC for multi-parameter cell identification. nih.gov | Provides more comprehensive cellular characterization and potentially higher detection accuracy. nih.gov | Complexity in optimizing staining protocols and potential for spectral overlap. | Higher CTC detection rate and improved diagnostic/prognostic potential. nih.gov |

Integration of this compound with Multi-Parameter Analytical Techniques

To gain a more holistic understanding of cellular function and identity, researchers are increasingly integrating CTC staining with powerful multi-parameter analytical techniques. Flow cytometry stands out as a primary tool in this regard, offering high-throughput, single-cell analysis capabilities. nih.govbiocompare.comnews-medical.net The combination of CTC with flow cytometry allows for the rapid quantification of respiring cells within a heterogeneous population. dbkgroup.orgresearchgate.net This is particularly valuable in industrial bioprocess monitoring, where real-time assessment of microbial viability is crucial for process optimization. nih.govresearchgate.net Advanced flow cytometers can now measure up to 50 parameters per cell, enabling the simultaneous analysis of respiratory activity (via CTC), membrane integrity, and the expression of specific surface or intracellular proteins using fluorescently labeled antibodies. nih.gov

Fluorescence in situ hybridization (FISH) is another technique that is being powerfully combined with CTC. FISH utilizes fluorescently labeled oligonucleotide probes to identify specific microbial species or groups based on their ribosomal RNA sequences. The combination of CTC and FISH (CTC-FISH) enables the simultaneous identification and assessment of the metabolic activity of specific microorganisms within a complex community. ikonisys.com This has significant implications for microbial ecology, allowing researchers to link microbial identity to function at the single-cell level.

Furthermore, the integration of CTC with techniques like multiplex immunofluorescence (IF) is enhancing the characterization of rare cells. precisionformedicine.com Multiplex IF allows for the simultaneous detection of multiple protein biomarkers on a single cell, providing a detailed phenotypic profile. precisionformedicine.com When combined with CTC, this approach can reveal not only the viability of a cell but also its specific characteristics, which is particularly relevant in cancer research for phenotyping circulating tumor cells. precisionformedicine.com

Table 2: Integration of CTC with Multi-Parameter Analytical Techniques

| Technique | Principle of Integration | Applications | Advantages |

|---|---|---|---|

| Flow Cytometry | CTC-stained cells are passed through a laser, and the emitted fluorescence is detected, allowing for quantification of respiring cells. dbkgroup.orgresearchgate.net | Microbial viability assessment, industrial bioprocess monitoring, rare cell analysis. nih.govresearchgate.net | High-throughput, single-cell analysis, multi-parameter capabilities. nih.govbiocompare.comnews-medical.net |

| Fluorescence in situ Hybridization (FISH) | Cells are first stained with CTC to identify respiring cells, followed by hybridization with fluorescent probes to identify specific microbial taxa. ikonisys.com | Microbial ecology, linking microbial identity to metabolic activity in complex communities. | Provides simultaneous phylogenetic identification and viability assessment at the single-cell level. ikonisys.com |

| Multiplex Immunofluorescence (IF) | CTC is used to determine cell viability, while a panel of fluorescently labeled antibodies is used to detect multiple protein markers on the same cell. precisionformedicine.com | Detailed phenotyping of rare cells, such as circulating tumor cells in cancer research. precisionformedicine.com | Provides comprehensive information on both the viability and the specific protein expression profile of individual cells. precisionformedicine.com |

Q & A

Q. What is the biochemical mechanism underlying CTC’s role in detecting metabolic activity in microbial cells?

CTC acts as an electron acceptor in redox reactions. Upon reduction by cellular dehydrogenases (e.g., in respiring bacteria), it forms fluorescent 5-cyano-2,3-di-p-tolyltetrazolium formazan (CTF), which accumulates intracellularly. This reduction is dependent on NAD(P)H pool activity, making CTC a marker for viable, metabolically active cells . Methodological Note : Ensure assays are conducted under dark conditions to prevent photodegradation of CTC. Use a final concentration of 5 mM CTC and incubate for 30–60 minutes at 37°C for optimal signal .

Q. How can CTC be integrated into flow cytometry protocols for quantifying bacterial viability?

CTC is compatible with fluorescent nucleic acid stains (e.g., SYTO 24, DAPI) for dual-parameter analysis. After CTC incubation (5 mM, 30 minutes), fix cells with 2.8% formaldehyde and 0.04% glutaraldehyde to stabilize fluorescence. Use a red laser (630 nm) for CTC detection and a blue laser (358 nm) for DAPI. Include a negative control with heat-killed cells to distinguish background fluorescence .

Q. What are the critical controls required when using CTC in environmental biofilm studies?

- Negative Control : Pre-treat samples with metabolic inhibitors (e.g., sodium azide) or fixatives to confirm CTC reduction is enzyme-dependent.

- Background Control : Use sterile medium or buffer processed identically to sample.

- Autofluorescence Control : Analyze unstained samples to account for intrinsic fluorescence .

Advanced Research Questions

Q. How does CTC compare to other tetrazolium salts (e.g., INT, MTT) in detecting sub-lethally injured cells?

CTC outperforms INT (iodonitrotetrazolium) in sensitivity due to its lower redox potential, enabling detection of cells with residual dehydrogenase activity. However, CTC may fail to differentiate between viable and UV-inactivated cells, as UV damages DNA but not necessarily metabolic enzymes. Validate with complementary viability markers (e.g., membrane integrity probes like propidium iodide) . Example : In Listeria monocytogenes exposed to heat stress, CTC detected 30% more metabolically active cells than INT .

Q. What experimental design considerations are critical for resolving conflicting CTC data in mixed microbial communities?

- Staining Optimization : Adjust CTC concentration (2–10 mM) and incubation time (15–120 minutes) based on microbial growth rate (e.g., slow-growing oligotrophs require longer incubation).

- Spatial Resolution : Combine CTC with fluorescence in situ hybridization (FISH) to phylogenetically identify active taxa.

- Quantitative Limits : Use flow cytometry thresholds to exclude false positives from abiotic particles or cell debris .

Q. How can CTC-based assays be adapted for real-time monitoring of microbial activity in anaerobic systems?

Under anaerobic conditions, CTC reduction is mediated by alternative electron transport chains (e.g., nitrate reductase). Modify protocols by:

Q. What are the limitations of CTC in distinguishing viable but non-culturable (VBNC) cells from dead cells?

CTC may overestimate viability in VBNC states, as cells retain dehydrogenase activity but cannot proliferate. Address this by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.